molecular formula C19H18N2O6S B2671479 3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide CAS No. 942006-58-8

3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide

Cat. No.: B2671479
CAS No.: 942006-58-8
M. Wt: 402.42
InChI Key: WYJVKAOHEWIXJC-UHFFFAOYSA-N
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Description

3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the family of sulfonamides. This compound is known for its complex structure, which includes a benzofuran ring, a sulfonyl group, and an amido linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. The sulfonyl group is then introduced through sulfonation reactions, followed by the attachment of the amido group via amide bond formation. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The benzofuran ring may also contribute to the compound’s binding affinity and specificity. These interactions can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring, sulfonyl group, and amido linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-26-12-6-8-13(9-7-12)28(24,25)11-10-16(22)21-17-14-4-2-3-5-15(14)27-18(17)19(20)23/h2-9H,10-11H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJVKAOHEWIXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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